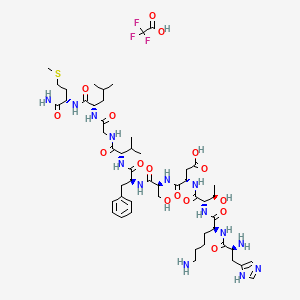
Neurokinin A TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurokinin A (trifluoroacetate salt), also known as substance K, is a member of the tachykinin family of neuropeptide neurotransmitters. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. Neurokinin A is produced from the same preprotachykinin A gene as substance P and is involved in reactions to pain and inflammatory responses .
Preparation Methods
Neurokinin A (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Chemical Reactions Analysis
Neurokinin A (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue. Common reagents used in these reactions include trifluoroacetic acid for cleavage and various oxidizing agents for methionine oxidation. The major products formed from these reactions are the cleaved peptide and oxidized methionine derivatives .
Scientific Research Applications
Neurokinin A (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in nociceptive processing and inflammatory responses.
Medicine: Explored for its potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
Neurokinin A exerts its effects by binding to the neurokinin-2 receptor, a G-protein coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, vasodilation, and pain perception. The molecular targets involved include the neurokinin-2 receptor and associated G-proteins .
Comparison with Similar Compounds
Neurokinin A is similar to other tachykinins such as substance P and neurokinin B. it is unique in its preferential activation of the neurokinin-2 receptor, whereas substance P primarily activates the neurokinin-1 receptor and neurokinin B activates the neurokinin-3 receptor. This specificity allows neurokinin A to have distinct physiological effects compared to its counterparts .
Similar Compounds
- Substance P
- Neurokinin B
- Neuromedin L
Biological Activity
Neurokinin A (NKA) TFA, specifically the truncated form NKA(4-10) TFA, is a peptide that exhibits significant biological activity primarily through its interaction with tachykinin receptors, particularly the NK2 receptor. This article delves into the biological activities of NKA TFA, summarizing its mechanism of action, structure-activity relationships, and implications in various physiological processes.
Overview of Neurokinin A TFA
Chemical Structure and Properties:
- Molecular Formula: C36H55F3N8O12S
- Molecular Weight: 880.93 g/mol
- Peptide Sequence: NKA(4-10) is a fragment of the full-length neurokinin A peptide.
NKA TFA is known to act as a potent agonist for the NK2 receptor, which is predominantly expressed in human colon circular muscle. The binding affinity and efficacy of NKA(4-10) at this receptor have been extensively studied, revealing its role as a spasmogen in gastrointestinal tissues .
This compound primarily exerts its effects by binding to and activating the NK2 receptor. This activation leads to various physiological responses, including:
- Smooth Muscle Contraction: NKA induces contractions in human colon circular muscle, mediated exclusively through NK2 receptors. This has significant implications for gastrointestinal motility and disorders such as irritable bowel syndrome (IBS) .
- Neurogenic Inflammation: NKA is involved in neurogenic inflammation processes, contributing to pain signaling pathways and inflammatory responses .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted to understand how specific amino acid residues influence the binding affinity and functional activity of NKA at the NK2 receptor. Key findings include:
- Importance of Residues: Certain amino acids in the peptide sequence are critical for maintaining high receptor affinity and potency. Modifications to these residues can significantly alter the biological activity of the peptide .
- Comparative Studies: Studies comparing NKA(4-10) with other tachykinins have demonstrated that even minor changes in structure can lead to substantial differences in receptor interaction and physiological effects .
Case Studies and Research Findings
- Spasmogenic Activity in Human Tissue:
- Role in Pain Pathways:
- Potential Therapeutic Applications:
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C52H81F3N14O16S |
|---|---|
Molecular Weight |
1247.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H80N14O14S.C2HF3O2/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30;3-2(4,5)1(6)7/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69);(H,6,7)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+;/m1./s1 |
InChI Key |
CPQMHLIZWAQHOV-LEUAYMAXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















